1-Vinylsilatrane

Description

Historical Context and Evolution of Silatrane (B128906) Chemistry

The field of organosilicon chemistry, which studies compounds containing carbon-silicon bonds, has its roots in the 19th century with early syntheses by chemists like Charles Friedel and James Crafts. wikipedia.org However, it was Frederick Kipping's extensive research in the early 20th century that truly pioneered the field, leading to the synthesis of the first silicone oligomers and polymers. wikipedia.org Within this broad area, a unique class of tricyclic compounds known as atranes emerged. wikipedia.org The name "atrane" was coined by Mikhail Grigorievich Voronkov. wikipedia.org

Silatranes are a specific type of atrane characterized by a silicon atom at one bridgehead and a nitrogen atom at the other, connected by three five-membered rings. wikipedia.org This structure results in a transannular dative bond between the nitrogen and silicon atoms. wikipedia.org The synthesis and chemical reactivity of silatranes have been a subject of considerable interest, with 1-vinylsilatrane first being prepared by Frye et al. through the transesterification of vinyltrialkoxysilanes with triethanolamine (B1662121). This method has since been widely adopted for synthesizing various 1-substituted silatranes.

Significance of this compound within the Silatrane Family and Organosilicon Compounds

This compound, with the chemical formula C8H15NO3Si, holds a special place within the silatrane family due to the presence of a reactive vinyl group attached to the silicon atom. lookchem.com This vinyl group makes the molecule susceptible to a wide range of chemical transformations, including cycloaddition, oxidation, and hydrosilylation, setting it apart from other 1-substituted silatranes.

The silatrane cage itself imparts unique properties. The pentacoordinate silicon atom and the transannular Si-N bond contribute to the molecule's high dipole moment and strong electron-donating effect. nih.gov This electronic structure influences its reactivity and makes it a valuable building block in organic synthesis for creating complex molecules. lookchem.com Furthermore, the silatrane framework provides enhanced hydrolytic stability compared to conventional trialkoxysilanes, which is a significant advantage in many applications. nih.govresearchgate.net

Scope and Objectives of the Comprehensive Research Review

This review aims to provide a focused and in-depth analysis of the chemical compound this compound. The primary objectives are to:

Detail the synthetic methodologies for preparing this compound.

Describe its molecular and electronic structure.

Summarize its key spectroscopic characteristics.

Discuss its polymerization behavior, both as a homopolymer and in copolymerization.

Elucidate its applications in material science, including its role as an adhesion promoter and in surface modification.

Explore its derivatization and applications in organic synthesis.

Briefly touch upon its investigated biological activities.

This review will present detailed research findings and utilize data tables to offer a clear and concise presentation of the information.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3Si/c1-2-13-10-6-3-9(4-7-11-13)5-8-12-13/h2H,1,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JETUZEFHWCTPQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C[Si]12OCCN(CCO1)CCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062175 | |

| Record name | 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2097-18-9 | |

| Record name | 1-Ethenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2097-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-ethenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002097189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Vinylsilatrane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93562 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-vinyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Manufacturing Processes

The primary and most established method for synthesizing 1-vinylsilatrane is the transesterification of vinyltrialkoxysilanes with triethanolamine (B1662121). This reaction can be catalyzed by strong inorganic bases. acs.org More recently, an efficient, solvent-free organocatalytic protocol has been developed using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst, which allows the reaction to proceed under mild conditions. nih.govacs.org

Another synthetic route involves the reaction of vinyltrichlorosilane directly with tris(2-trimethylsiloxyethyl)amine. Additionally, a metal exchange method has been investigated, where vinyltriethoxysilane (B1683064) reacts with boratrane in the presence of a catalyst.

Protocols have also been developed and updated for the synthesis of cage-substituted 1-vinylsilatranes, which can then be further functionalized. figshare.comtandfonline.com

Molecular and Electronic Structure

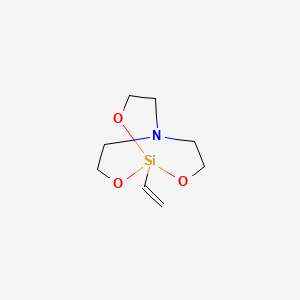

The molecular structure of 1-vinylsilatrane is characterized by a tricyclic cage-like framework. nih.gov This structure features a central silicon atom bonded to a vinyl group and three oxygen atoms, which are in turn part of three five-membered rings connected to a central nitrogen atom. wikipedia.org A key feature is the transannular dative bond between the nitrogen atom's lone pair of electrons and the silicon atom. wikipedia.org This interaction leads to a pentacoordinate silicon center. nih.gov

The presence of the silatrane (B128906) cage and the Si-N bond gives the molecule a significant dipole moment, reported to be 5.88 D. nih.govstenutz.eu This high dipole moment and the strong electron-donating effect of the silatrane skeleton are central to its chemical reactivity and physical properties. nih.gov The hypervalent nature of the silicon atom and the steric hindrance provided by the cage structure contribute to its relative stability, particularly against hydrolysis at neutral pH, when compared to simpler trialkoxysilanes. nih.gov

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 2097-18-9 |

| Molecular Formula | C8H15NO3Si |

| Molecular Weight | 201.30 g/mol |

| Dipole Moment | 5.88 D |

Spectroscopic Properties

The spectroscopic properties of 1-vinylsilatrane have been well-characterized to confirm its structure and study its electronic environment.

NMR Spectroscopy : 1H, 13C, and 29Si NMR spectroscopy are crucial for characterizing this compound and its derivatives. researchgate.netresearchgate.net In 1H NMR, signals corresponding to the vinyl protons and the protons of the triethanolamine (B1662121) backbone are observed. 13C NMR shows distinct peaks for the vinyl carbons and the carbons of the atrane cage. 29Si NMR provides information about the coordination environment of the silicon atom. researchgate.net

FT-IR Spectroscopy : Fourier-transform infrared spectroscopy is used to identify the characteristic functional groups. The stretching vibrations of the C=C bond in the vinyl group are typically observed in the region of 1600-1680 cm-1. researchgate.net

Mass Spectrometry : High-resolution mass spectrometry is employed to determine the precise mass of the molecule and its fragments, confirming its elemental composition. researchgate.net

UV Spectroscopy : UV spectroscopy has been used to monitor the hydrolytic cleavage of the silatrane (B128906) fragment.

Applications of 1 Vinylsilatrane in Materials Science and Catalysis

Polymeric Materials and Composites

The dual functionality of 1-vinylsilatrane allows for its integration into polymeric systems, where the vinyl group can participate in polymerization reactions and the silatrane (B128906) moiety can form stable linkages with inorganic components or surfaces.

This compound is an effective precursor for the synthesis of organic-inorganic hybrid polymers and nanocomposites. researchgate.net These materials combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., thermal stability, rigidity) within a single material. edi-info.ir The vinyl group of this compound can be readily polymerized or copolymerized with other organic monomers, while the silatrane cage provides a latent site for forming stable, covalent Si-O-Si or Si-O-metal bonds through a controlled hydrolysis-condensation process. mdpi.comedi-info.ir This is particularly advantageous in sol-gel processes, where the stable Si-C bond ensures the organic vinyl group remains intact while the inorganic network is formed. edi-info.ir

The use of this compound as a precursor allows for the creation of nanocomposites where inorganic nanoparticles, such as silica (B1680970) or metal oxides, are covalently integrated into a polymer matrix. rsc.orgnih.govscielo.br This strong interfacial bonding is critical for achieving enhanced material properties. For example, in nitrile rubber nanocomposites, silica nanoparticles surface-modified with vinyl-functional silanes have shown improved mechanical and thermomechanical properties. nih.gov The synthesis often involves methods like in-situ polymerization, solution mixing, or melt blending to disperse the nanofillers within the polymer matrix. scielo.brresearchgate.net

Table 1: Comparison of Precursors for Hybrid Materials

| Feature | This compound | Conventional Vinyltrialkoxysilanes |

| Hydrolytic Stability | High; the Si-N dative bond slows hydrolysis, allowing for controlled reactions. mdpi.comnih.govrsc.org | Low; rapid and often uncontrollable hydrolysis and self-condensation. researchgate.net |

| Reaction Control | Excellent; enables stepwise or controlled formation of inorganic networks. mdpi.comresearchgate.net | Poor; prone to rapid gelation and formation of inhomogeneous materials. researchgate.net |

| Purification | Can often be purified by recrystallization due to its solid nature. rsc.org | Typically purified by distillation as it is a liquid. rsc.org |

| Film Formation | Forms uniform, homogeneous, and morphologically smooth films. mdpi.comresearchgate.net | Prone to forming molecular aggregates and less uniform films. researchgate.net |

This compound is particularly valuable for developing functional polymeric coatings through a process known as silanization. This involves anchoring the molecule onto a surface to alter its properties. scitechnol.comamazon.com The key advantage of using silatranes over conventional alkoxysilanes is the ability to achieve controlled silanization. researchgate.netresearchgate.net The unique caged structure of the silatrane is relatively stable in the presence of water at neutral pH, resisting the rapid, uncontrolled hydrolysis and self-condensation that plagues trialkoxysilanes. mdpi.comnih.govrsc.org This stability allows for a more ordered and gradual deposition onto hydroxylated surfaces, leading to the formation of high-quality, uniform, and stable self-assembled monolayers. mdpi.comresearchgate.net

The controlled reactivity of this compound leads to superior surface modification and enhanced surface coverage compared to its trialkoxysilane counterparts. nih.govresearchgate.net Research has shown that silatrane derivatives provide a higher functional group density, better molecular uniformity, and improved reproducibility when forming films on various substrates like glass, metal oxides, and polymers. mdpi.comnih.gov This is attributed to the suppressed tendency of the silatranyl group to self-condense in solution before reaching the target surface. nih.gov As a result, the molecules can assemble more efficiently on the surface, creating a denser and more homogeneous coating. researchgate.net This enhanced surface coverage is critical for applications requiring precise control over surface properties such as wettability, adhesion, and biocompatibility. scitechnol.complos.orge-bookshelf.de For instance, modifying polymer surfaces can improve their hydrophilicity, which is crucial for biomedical applications. plos.orge-bookshelf.de

A significant application of functional coatings derived from silatranes is in the creation of antifouling surfaces and advanced biointerfaces. researchgate.netscitechnol.com Antifouling coatings are designed to prevent the adhesion of marine organisms like barnacles and algae to submerged surfaces, which is a major issue for the shipping industry as it increases drag and fuel consumption. smlpaints.co.ukiom3.orgipspaint.co.uk

Functional silatranes can be used to create surfaces that resist the attachment of proteins and bacteria, the initial stages of biofilm formation. researchgate.net For example, a zwitterionic sulfobetaine (B10348) silatrane, which exhibits excellent chemical stability, has been used to create thin, uniform, and highly effective antifouling coatings. researchgate.net Similarly, copolymers incorporating methylacrylate silatrane (MAST) and a zwitterionic monomer have been shown to produce surfaces with excellent antifouling properties. nih.gov The controlled silanization afforded by the silatrane anchor ensures the formation of a stable, densely packed, and functional layer that effectively prevents bio-adhesion. researchgate.netnih.gov These coatings can be biocide-free, operating by creating a surface that physically prevents organisms from attaching, making them an environmentally friendlier alternative to traditional biocide-releasing paints. ppgpmc.com

Incorporating silicon-containing compounds is a well-established strategy for improving the flame retardancy of polymers. mdpi.comnih.gov this compound can be integrated into polymer matrices to enhance their fire resistance. The primary mechanism through which silicon compounds act as flame retardants is in the condensed phase (the solid material). nih.govalfa-chemistry.com

During combustion, the polymer decomposes. The silicon-containing additive, such as this compound, also decomposes and migrates to the surface, where it forms a thermally stable, ceramic-like layer of silica (SiO2) or silicate (B1173343) char. mdpi.comalfa-chemistry.comsemanticscholar.org This surface layer provides several benefits:

Insulation: It acts as a thermal barrier, shielding the underlying polymer from the heat of the flame and slowing further decomposition. mdpi.comcrepim.com

Mass Transfer Barrier: It physically obstructs the release of flammable volatile gases (fuel) from the decomposing polymer into the gas phase where combustion occurs. alfa-chemistry.comcrepim.com

Oxygen Barrier: It limits the diffusion of oxygen from the air to the polymer surface, further stifling the combustion cycle. alfa-chemistry.com

This charring and barrier formation reduces key fire hazard parameters like the peak heat release rate (PHRR) and total smoke release (TSR), making the material safer in a fire scenario. nih.govmdpi.com The incorporation of such additives is a key strategy in developing flame-retardant composites that meet stringent fire safety standards. mdpi.comnist.gov

Table 2: Cone Calorimetry Data for a Polyurethane Composite with and without Expandable Graphite (EG) Flame Retardant

| Material | Peak Heat Release Rate (PHRR) (kW/m²) | Time to PHRR (s) | Total Heat Release (THR) (MJ/m²) |

| Neat Microcellular Polyurethane Elastomer (MPUE) | 770.8 | 89 | 100.2 |

| MPUE + 5 wt% EG | 501.5 | 114 | 88.5 |

| MPUE + 10 wt% EG | 172.8 | 314 | 69.2 |

| MPUE + 15 wt% EG | 158.5 | 319 | 64.9 |

| This table illustrates the significant reduction in fire hazard parameters with the addition of a condensed-phase flame retardant. Data adapted from a study on polyurethane composites. mdpi.com |

Development of Functional Polymeric Coatings via Controlled Silanization

Surface Modification and Enhanced Surface Coverage

Catalysis and Catalytic Systems

In the field of catalysis, this compound holds potential primarily as a specialized ligand or a precursor to catalytic supports rather than as a catalyst itself. The molecule's vinyl group can be used to anchor it into a polymer backbone, while the silatrane end can be used to bind to a catalytically active metal center or a support surface. mdpi.comrsc.org

The use of silatranes to immobilize inorganic complexes onto metal oxide surfaces has been demonstrated to be highly effective. rsc.org The silatrane group provides excellent stability for anchoring a complex, is non-reactive towards the metal center during the synthesis of the catalyst, and forms strong, hydrolysis-resistant bonds with the surface. rsc.org This allows for the creation of robust heterogeneous catalysts where the active species is firmly attached to a support, preventing leaching and allowing for easier separation and recycling.

Furthermore, the vinyl group allows this compound to be incorporated into N-heterocyclic carbene (NHC) ligand precursors or other complex ligand frameworks. rsc.org These modified ligands could then be coordinated with metals like palladium or ruthenium to form catalytic systems for a variety of organic transformations, such as coupling reactions or hydrogenations. rsc.orgrsc.org The unique electronic properties imparted by the electron-donating silatranyl group could potentially modulate the activity and selectivity of the resulting metal catalyst. mdpi.com

Role as Organosilicon Functional Reagents and Catalysts in Organic and Medicinal Chemistry

This compound serves as a versatile building block in organic synthesis due to its capacity to engage in a variety of chemical reactions, making it a valuable component for creating complex organic molecules. lookchem.com It is utilized as a reagent in the hydrofunctionalization of alkenes, a process that introduces functional groups to alkenes, thereby improving their reactivity and expanding their applications across different chemical industries. lookchem.com

This compound is a key precursor in the synthesis of various organosilanes, which are compounds featuring silicon-carbon bonds. lookchem.comwikipedia.org These organosilanes find use in materials science, pharmaceuticals, and as catalysts. lookchem.com this compound also participates in cycloaddition reactions, which are essential for synthesizing complex cyclic compounds used in pharmaceuticals and other areas of organic chemistry. lookchem.com

The unique structure of silatranes, with their hypervalent silicon atom and rigid cage-like framework, imparts high stability and specific reactivity. nih.gov This stability makes them suitable for various applications in synthetic organic and medicinal chemistry. researchgate.netsciencepublishinggroup.com For instance, protocols have been developed for the synthesis of cage-substituted 1-vinylsilatranes, which can be further functionalized through reactions like ruthenium-catalyzed trans-silylation with olefins to produce novel styrylsilatranes. researchgate.netresearchgate.net

The development of efficient, organocatalytic, and solvent-free methods for synthesizing silatranes, including this compound, highlights their importance and the drive towards more environmentally friendly chemical processes. nih.gov These advancements facilitate the broader application of this compound and its derivatives as functional reagents in the creation of novel molecules with potential medicinal applications. sciencepublishinggroup.comrsc.orgnih.gov

Applications in Homogeneous Oxidation of Organic Compounds

While direct applications of this compound in homogeneous oxidation are not extensively documented in the provided results, the broader context of silatranes and organosilicon compounds suggests potential roles. Homogeneous catalysis for the oxidation of organic compounds often involves metal complexes that can be solubilized in the reaction medium. wikipedia.orgsemanticscholar.org Silatranes, due to their unique electronic properties and stability, can be functionalized to act as ligands for metal catalysts.

The electrochemical oxidation of 1-substituted silatranes, including this compound, has been studied, revealing the formation of short-lived cation radicals. mdpi.com Understanding these electrochemical properties is crucial for designing catalytic cycles where the silatrane moiety could play a role in mediating electron transfer processes. The primary decay mechanism for these cation radicals is deprotonation, a factor that would need to be considered in designing a catalytic system. mdpi.com

The oxidation of organic compounds is a fundamental process in chemistry, aiming to introduce oxygen or increase the oxidation state of carbon atoms. ucr.edulumenlearning.comlibretexts.org Homogeneous oxidation reactions can be catalyzed by various metal complexes, and the ligand environment of the metal is critical in determining the catalyst's activity and selectivity. wikipedia.orgnih.gov The functionalization of this compound could lead to novel ligands that modulate the properties of a metal center in a homogeneous oxidation catalyst.

Metal-Organic Frameworks and Hybrid Materials for Catalysis

This compound and its derivatives are valuable precursors for creating hybrid materials, which combine the properties of both organic and inorganic components. frontiersin.orgmdpi.com These materials are of significant interest in catalysis due to their high stability and tunable functionality. researchgate.netmdpi.com The vinyl group of this compound offers a reactive site for polymerization or grafting onto other materials, including the formation of hybrid crystalline-amorphous materials which can exhibit enhanced catalytic performance due to a combination of structural stability and abundant active sites. rsc.org

Silatrane derivatives are noted to have superior surface modifying properties compared to their corresponding organotriethoxysilanes, which is advantageous for creating robust hybrid materials. researchgate.net For example, this compound can be used to functionalize silica nanoparticles, which can then be incorporated into polymer matrices to create hybrid materials with tailored properties. researchgate.net

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic linkers. wikipedia.orgprometheanparticles.co.uk While the direct incorporation of this compound into MOF structures as a primary linker is not explicitly detailed, its functional nature makes it a candidate for post-synthesis modification of MOFs. The vinyl group could be used to graft the silatrane cage onto the organic linkers of a pre-formed MOF, thereby introducing the unique properties of the silatrane moiety into the porous framework. This could lead to MOFs with enhanced catalytic activity or selectivity. nih.govyoutube.com

The general strategy for creating hybrid catalytic materials often involves combining the high surface area and structural stability of an inorganic support (like silica or a MOF) with the specific functionality of an organic molecule. mdpi.com this compound fits well into this paradigm as a functional organic-inorganic hybrid molecule itself, which can be further integrated into larger composite structures for catalytic applications.

Advanced Materials for Optoelectronics and Optical Probes

The application of this compound in the field of optoelectronics and as optical probes is an emerging area of research. researchgate.net Optoelectronic materials are substances that can interact with light and electricity, finding use in devices like LEDs, solar cells, and displays. ossila.comsyronoptics.comalfa-chemistry.comwikipedia.orgmdpi.com The properties of these materials, such as their ability to absorb, emit, or modulate light, are highly dependent on their molecular structure. ossila.com

The incorporation of silatrane moieties, such as that from this compound, into polymers or other materials can influence their optical and electronic properties. For instance, the synthesis of vinylene-arylene copolymers containing silsesquioxane units, for which this compound can be a precursor, has been reported. researchgate.net These materials possess interesting thermal and mechanical properties and are part of the broader class of organosilicon polymers that are investigated for advanced applications. researchgate.net

Optical probes are sensors that use light to detect and measure properties of their environment. slb.comlanger-emv.deoceanoptics.compionirs.com The development of new optical probes often involves designing molecules with specific chromophoric or fluorophoric units. The silatrane cage of this compound can be functionalized with such units. Research has been conducted on incorporating azo groups at the axial position of silatranes, which could lead to materials with interesting optical properties suitable for use as probes. researchgate.net The rigid and stable structure of the silatrane cage can provide a well-defined framework for holding and orienting optically active groups.

While specific devices or commercially available probes based on this compound are not detailed, the fundamental chemistry suggests its potential as a component in the design of novel optoelectronic materials and optical probes. lookchem.comresearchgate.net Further research in this area could lead to the development of advanced materials with tailored light-matter interaction properties.

Biological Activities and Biomedical Research of 1 Vinylsilatrane and Its Derivatives

Antitumor and Anticancer Research

Silatranes have been identified as a class of compounds with notable antitumor potential. researchgate.netmdpi.com Early research indicated that certain silatranes could enhance an organism's resistance to the development of malignancies. mdpi.com For instance, 1-(chloromethyl)silatrane demonstrated the ability to prevent neoplasm development in preclinical evaluations, and 1-ethoxysilatrane was found to stimulate collagen formation, which helps resist the development of malignancies. nih.gov

In Vitro Cytotoxicity on Cancer Cell Lines (e.g., HepG2, MCF7)

Derivatives of silatrane (B128906) have shown significant cytotoxic effects against various human cancer cell lines. In one study, a newly synthesized nitro-silatrane derivative, 1-(3-{[(2-hydroxy-5-nitrophenyl)methylidene]amino}propyl)silatrane (SIL-BS), was evaluated for its cytotoxicity on human hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF7) cell lines. nih.govresearchgate.net The results indicated that SIL-BS exhibited a higher cytotoxic activity against both HepG2 and MCF7 cells compared to its parent compound, 1-(3-aminopropyl)silatrane. nih.govresearchgate.net While specific IC50 values were not detailed in the provided text, the enhanced performance was clearly noted. The evaluation of cytotoxic effects on cell lines like HepG2 and MCF-7 is a standard method for screening potential anticancer agents. mdpi.comjapsonline.comphcogj.com

Table 1: Comparative Cytotoxicity of a Silatrane Derivative This table illustrates the qualitative findings on the cytotoxicity of a nitro-silatrane derivative compared to its parent compound on two cancer cell lines.

| Compound | Target Cell Line | Observed Cytotoxicity | Reference |

|---|---|---|---|

| 1-(3-aminopropyl)silatrane (SIL M) | HepG2, MCF7 | Good biocompatibility | nih.govresearchgate.net |

| 1-(3-{[(2-hydroxy-5-nitrophenyl)methylidene]amino}propyl)silatrane (SIL-BS) | HepG2, MCF7 | Higher cytotoxic activity than SIL M | nih.govresearchgate.net |

Mechanistic Understanding of Cytotoxicity (e.g., "Activation by Reduction" Mechanisms)

The mechanism behind the cytotoxicity of certain silatrane derivatives is an area of active investigation. For the highly active nitro-silatrane derivative, SIL-BS, its enhanced cytotoxicity is attributed to the presence of the nitro group. nih.gov This functionality is known to promote a specific type of cytotoxicity through an "activation by reduction" mechanism. nih.govresearchgate.net This process, often observed in hypoxic tumor environments, involves the enzymatic reduction of the nitro group to form highly reactive and cytotoxic species, such as nitroso, hydroxylamino, and amino derivatives, which can then damage cellular macromolecules like DNA.

Synergistic Effects with Established Antitumor Agents

The combination of silatranes with existing anticancer drugs to achieve synergistic effects is a promising therapeutic strategy. frontiersin.org Synergy allows for enhanced therapeutic efficacy, potentially overcoming drug resistance and reducing toxicity by using lower doses of each agent. frontiersin.orgfrontiersin.orgmdpi.com It has been reported that 1-(alkylamino)silatranes can increase the antitumor activity of conventional drugs such as cyclophosphamide. nih.gov This enhancement is thought to occur through the silatrane's influence on fibroblast collagen and the organization of the intercellular matrix. nih.gov Furthermore, the development of hybrid molecules that combine a silatrane scaffold with other pharmacologically active moieties is a strategy designed to produce a synergistic effect within a single chemical structure. mdpi.com This approach has been shown to be effective in creating potent antiparasitic agents and holds promise for cancer therapy. mdpi.com The failure of a treatment like a gemcitabine (B846) and cisplatin (B142131) combination does not necessarily mean the tumor is refractory to cisplatin, suggesting that subsequent treatments with other combinations can still be effective. nih.gov

Molecular Docking Studies with Antitumor Proteins (e.g., Mutant p53, MPRO COVID-19 Protease, Human Serum Albumin)

Molecular docking is a computational tool used to predict the binding affinity and interaction patterns between a ligand, such as a silatrane derivative, and a target protein. researchgate.netbrieflands.com These studies provide insight into the potential mechanisms of action and help in the rational design of new drugs. nih.gov For instance, a nitro-silatrane derivative was subjected to molecular docking computations with Human Serum Albumin (HSA) and the MPRO COVID-19 protease. nih.gov Such studies help to understand the distribution and metabolism of the compound and explore its potential for combined therapies. nih.gov The p53 protein is a critical tumor suppressor, and its mutation is common in many cancers, making it a key target for anticancer drug development. brieflands.com While direct docking studies of 1-vinylsilatrane with mutant p53 were not found in the search results, the technique is widely applied to evaluate the anticancer potential of novel compounds by predicting their interaction with crucial targets like p53 and various kinases. brieflands.comrsc.org

Antimicrobial and Antiviral Properties

Silatranes and their derivatives are known to possess a broad spectrum of biological activities, including significant antimicrobial properties. researchgate.net Research has demonstrated their efficacy as antibacterial, antifungal, and antiviral agents, highlighting their potential for developing new treatments against pathogenic microorganisms. mdpi.com

Antibacterial and Antifungal Activity against Pathogenic Strains

Derivatives of this compound and related silatranes have shown considerable activity against a variety of pathogenic bacterial and fungal strains. nih.govresearchgate.net Studies have evaluated these compounds against both Gram-positive bacteria, such as Staphylococcus aureus, Enterococcus durans, and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. nih.govsci-hub.sebiomedpharmajournal.org

For example, isoxazole-silatrane hybrids were found to be active against Gram-positive microorganisms. sci-hub.se One derivative, in particular, displayed a minimal inhibitory concentration (MIC) of 12.5 µg/mL against E. durans and 6.2 µg/mL against B. subtilis, showing greater potency compared to the standard antibiotic Gentamicin (MIC of 25 and 50 µg/mL, respectively). sci-hub.se Similarly, certain pyrrole-silatrane hybrids exhibited moderate to excellent activity against Gram-positive strains, with one compound showing an MIC of 3.1 and 6.2 µg/mL against E. durans and B. subtilis, respectively. nih.gov

The antifungal activity of silatrane derivatives has also been documented against species like Aspergillus fumigatus, Penicillium chrysogenum, and Fusarium. mdpi.comnih.gov Some silatranes with a methoxy (B1213986) substituent demonstrated very good antifungal activity, with MIC values as low as 0.08 µg/mL. nih.gov The antimicrobial potential of these compounds underscores their value for further research in developing novel therapeutic agents to combat infectious diseases. researchgate.netnih.govdergipark.org.tr

Table 2: Antimicrobial Activity (MIC) of Silatrane Derivatives Against Pathogenic Strains This table presents the Minimum Inhibitory Concentration (MIC) values for various silatrane derivatives against selected bacterial strains, as reported in scientific literature.

| Silatrane Derivative Class | Pathogenic Strain | MIC (μg/mL) | Reference Drug | Reference Drug MIC (μg/mL) | Reference |

|---|---|---|---|---|---|

| Isoxazole-silatrane hybrid (3f) | Enterococcus durans | 12.5 | Gentamicin | 25 | sci-hub.se |

| Bacillus subtilis | 6.2 | Gentamicin | 50 | sci-hub.se | |

| Pyrrole-silatrane hybrid (18a) | Enterococcus durans | 3.1 | Gentamicin | 25 | nih.gov |

| Bacillus subtilis | 6.2 | Gentamicin | 50 | nih.gov | |

| Pyrrole-silatrane hybrid (18d) | Escherichia coli | - (Effective) | - | - | nih.gov |

Antiviral Activity and Immune Response Modulation (e.g., against HSV, SARS-CoV-2)

Silatranes, including this compound, have demonstrated notable antiviral and immunomodulatory properties. Research has shown that certain silatrane derivatives can exhibit specific antiviral activity. For instance, derivatives of γ-aminopropyl silatrane containing acyclovir (B1169) have been synthesized and evaluated for their immunomodulatory and antiviral effects. nih.gov These hybrid compounds were found to stimulate the proliferation of splenic lymphocytes and potentiate the expression of key immune signaling molecules like IFN-γ and IL-2, as well as CD4+ and CD8+ T-cell populations in vivo. nih.gov This suggests that the silatrane moiety can enhance the cellular immune response, which is crucial for combating viral infections like Herpes Simplex Virus (HSV). nih.govnih.gov The antiviral potency of these derivatives against HSV was found to be similar to that of acyclovir alone, but with the added benefit of an immune response. nih.gov

In the context of the SARS-CoV-2 pandemic, the potential for silatrane derivatives as antiviral agents has also been explored. nih.gov Molecular docking studies have indicated that certain silatrane derivatives could interact with the main protease (M-PRO) of SARS-CoV-2, suggesting a potential mechanism for inhibiting viral replication. nih.gov This highlights the potential for developing new antiviral therapies based on the silatrane scaffold. nih.gov

The unique structure of silatranes, featuring a transannular dative bond between silicon and nitrogen, contributes to their biological activity. nih.govresearchgate.netmdpi.com This structure imparts a high dipole moment and facilitates permeability through cell membranes, allowing them to exert their effects within the cell. nih.govmdpi.com

The following table summarizes the antiviral and immunomodulatory activities of select silatrane derivatives:

| Compound/Derivative | Virus | Key Findings |

| γ-aminopropyl silatrane-acyclovir hybrids | Herpes Simplex Virus (HSV) | Stimulated lymphocyte proliferation; potentiated expression of IFN-γ, IL-2, CD4+, and CD8+; similar antiviral potency to acyclovir with an added immune response. nih.gov |

| Silatrane derivatives | SARS-CoV-2 | Potential to interact with the main protease (M-PRO), suggesting a mechanism for inhibiting viral replication. nih.gov |

Pharmacological and Physiological Actions Beyond Cytotoxicity

Certain silatrane derivatives have been recognized for their pilotropic activity, which refers to their ability to stimulate hair growth. researchgate.netnih.govunh.edu This effect is attributed to the unique atrane structure and the presence of silicon. joac.info Specifically, 1-chloromethylsilatrane, when formulated in gels and emulsions, has demonstrated pilotropic effects. joac.info This is manifested by an increased permeability of connective tissues, blood vessels, and skin at the application site, which is believed to contribute to the stimulation of hair follicles. joac.info

The stimulating effect of silatranes on seed germination has been observed in various crops, including wheat, oat, and rye. mdpi.com The use of silatrane-containing polymers has shown a positive effect on the germination percentage of these crops. mdpi.com The process of germination involves the uptake of water (imbibition), which activates enzymes that break down stored food reserves to fuel the growth of the embryo. libretexts.orgbritannica.com

The table below presents data on the stimulating effects of silatranes.

| Application | Silatrane Derivative(s) | Observed Effects |

| Agriculture | 1-Ethylsilatrane, this compound | Increased crop yields, stimulation of seed germination. joac.infomdpi.com |

| Agriculture | Silatrane-containing polymers | Positive effect on the germination percentage of wheat, oat, and rye. mdpi.com |

Silatrane derivatives have demonstrated notable bio- and muco-adhesive properties, which can enhance the therapeutic efficacy of drugs. nih.govresearchgate.net This increased adhesiveness can lead to improved drug permeation through biological membranes and a longer residence time at the target site. nih.govresearchgate.net The spherical shape and high dipole moment of the silatrane molecule are thought to facilitate this enhanced permeability and interaction with cell membranes. nih.govmdpi.com These properties are particularly beneficial for localized drug delivery, such as in tumor therapy, where prolonged contact between the drug and the target tissue is desirable. nih.govresearchgate.net

The interaction of silatranes with proteins is a key factor in their pharmacokinetic profile, influencing their absorption, distribution, metabolism, and excretion (ADME). nih.govresearchgate.net The ability of silatranes to bind to proteins like Human Serum Albumin (HSA) has been investigated. nih.gov Such binding can affect the biodistribution of the compound in the body. nih.gov The unique structure of silatranes, which includes a hypervalent silicon atom, contributes to their ability to interact with biological molecules. nih.gov In silico ADME assessments have been used to predict the pharmacokinetic properties of silatrane derivatives, revealing that many possess drug-like characteristics. researchgate.netnih.gov

Bio- and Muco-adhesiveness for Enhanced Drug Permeation and Residence Time

Hydrolytic Stability in Biological Systems and Biocompatibility Assessment

Silatranes are generally considered to be stable compounds, particularly in comparison to their corresponding trialkoxysilane analogs. nih.govacs.org This stability is attributed to their tricyclic caged structure and the transannular N→Si dative bond. researchgate.net While they can undergo hydrolysis, this process is often slow and controlled, especially at neutral pH. acs.orgmdpi.com The by-products of silatrane hydrolysis are typically non-toxic and can be excreted from the body. nih.gov

The biocompatibility of silatrane derivatives has also been evaluated. For example, 1-(3-aminopropyl)silatrane has been shown to have good biocompatibility with certain human cell lines. nih.gov This inherent stability and biocompatibility make silatranes promising candidates for various biomedical applications. nih.govnih.gov

In Vitro Hydrolytic Stability in Simulated Physiological Conditions

The stability of organosilicon compounds in environments that mimic the conditions within the human body is a critical factor for their potential use in medicine. researchgate.net Silatranes, including this compound, are generally recognized for their stability in air and water. researchgate.net However, their behavior under physiological conditions, which involve specific pH levels and the presence of various ions, requires detailed investigation.

In contrast to their precursors, trialkoxysilanes, silatranes exhibit a notable resistance to hydrolysis. mdpi.com This increased stability is attributed to their unique tricyclic cage structure and the transannular dative bond between the nitrogen and silicon atoms. researchgate.net This structural feature provides a degree of protection to the silicon center, slowing down the rate of hydrolytic cleavage of the Si-O bonds. mdpi.com

Studies on the hydrolytic stability of silatrane derivatives have been conducted in simulated physiological conditions, such as in phosphate-buffered saline (PBS) at a pH of 7.4 and a temperature of 37°C, to mimic the conditions of human bodily fluids. nih.govmdpi.com Techniques like UV-vis and ¹H NMR spectroscopy are employed to monitor the rate and extent of hydrolysis. nih.gov The hydrolytic stability is a key consideration as it influences the bioavailability and the mechanism of action of these compounds. researchgate.net

The rate of hydrolysis can be influenced by the substituent attached to the silicon atom. For instance, the hydrolytic stability of 1-(3-aminopropyl)silatrane has been studied and compared to its derivatives. nih.gov The inherent stability of the silatrane scaffold is significant, with the pentacoordinated silicon atom contributing to a very stable heterocycle. nih.gov While many silatrane derivatives are water-soluble, which enhances their bioavailability, their resistance to rapid hydrolysis is crucial for medical applications. nih.govresearchgate.net

It is important to note that while silatranes are relatively stable, hydrolysis does occur, and the rate can be influenced by the specific conditions. For example, studies on other polymeric systems under simulated physiological conditions have shown that factors like pH can significantly affect the rate of degradation. nih.gov The degradation of materials can also differ between static and dynamic (perfusion) conditions, with flow perfusion potentially accelerating hydrolysis. unizar.es

Table 1: Factors Influencing In Vitro Hydrolytic Stability of Silatranes

| Factor | Influence on Hydrolytic Stability | Rationale |

| Silatrane Cage Structure | High | The tricyclic structure and Si←N dative bond protect the silicon atom from nucleophilic attack by water. researchgate.netmdpi.com |

| Substituent at Silicon | Variable | The electronic and steric properties of the substituent can influence the reactivity of the silicon center. researchgate.net |

| pH of the Medium | Significant | Hydrolysis rates can be pH-dependent, with acidic or basic conditions potentially accelerating the process. nih.gov |

| Temperature | Significant | Higher temperatures, such as physiological temperature (37°C), generally increase the rate of chemical reactions, including hydrolysis. mdpi.com |

| Ionic Strength | Possible | The presence of ions in simulated body fluids can potentially influence the rate of hydrolysis. |

Toxicity of Hydrolysis By-products and Excretion Pathways

A significant advantage of silatranes in a biomedical context is that their hydrolysis by-products are generally considered to be of low toxicity. nih.gov The primary products of silatrane hydrolysis are the corresponding organosilanetriol (R-Si(OH)₃) and triethanolamine (B1662121). Both of these are typically water-soluble and can be readily eliminated from the body.

The main route of excretion for these by-products is through the kidneys via urine. nih.govpressbooks.pub The water-soluble nature of the metabolites facilitates their filtration by the glomerulus and subsequent excretion. merckmanuals.com The liver can also play a role in the excretion of certain drug metabolites through the biliary system, particularly for larger molecules. pressbooks.pubmerckmanuals.com

Table 2: Hydrolysis By-products of this compound and their Presumed Excretion

| Compound | Hydrolysis By-product | Presumed Toxicity | Primary Excretion Pathway |

| This compound | Vinylsilanetriol | Low | Renal (Urine) nih.govpressbooks.pub |

| Triethanolamine | Low | Renal (Urine) nih.govpressbooks.pub |

Development of Drug Delivery Systems and Pharmacological Compositions

The unique properties of this compound and its derivatives make them attractive candidates for the development of advanced drug delivery systems. Their ability to be incorporated into larger molecular structures and their biocompatibility are key advantages.

Integration into Colloidal Drug Delivery Systems (e.g., Micelles, Liposomes, Nanocarriers)

Colloidal drug delivery systems, such as micelles, liposomes, and other nanocarriers, are designed to improve the therapeutic efficacy of drugs by enhancing their solubility, stability, and targeted delivery. formulationbio.commdpi.com These systems can encapsulate or be conjugated with active pharmaceutical ingredients, protecting them from degradation and controlling their release. dovepress.com

The amphiphilic nature that can be imparted to silatrane derivatives makes them suitable for integration into these colloidal systems. bjpharm.org.uk For example, by functionalizing the vinyl group of this compound, it is possible to create amphiphilic molecules that can self-assemble into micelles or be incorporated into the lipid bilayers of liposomes. bjpharm.org.ukbiochempeg.com

Micelles: These are nano-sized, self-assembling colloidal structures with a hydrophobic core and a hydrophilic shell. mdpi.com The hydrophobic core can encapsulate poorly water-soluble drugs, while the hydrophilic shell provides stability in aqueous environments. dovepress.com Silatrane-containing amphiphiles could form part of the structure of these micelles. bjpharm.org.uk

Liposomes: These are vesicular structures composed of one or more lipid bilayers surrounding an aqueous core. biochempeg.com They can carry both hydrophilic and lipophilic drugs. biochempeg.com Silatrane derivatives could be incorporated into the lipid bilayer to modify the properties of the liposome, such as its stability or targeting capabilities.

Nanocarriers: This is a broad category that includes nanoparticles, nanostructured lipid carriers, and polymeric nanoparticles. mdpi.com The ability of silatranes to form stable siloxane monolayers through controlled hydrolysis can be exploited in the surface modification of these nanocarriers, potentially improving their biocompatibility and drug-loading capacity. mdpi.com

The integration of this compound derivatives into these systems could offer several advantages, including enhanced drug stability, controlled release kinetics, and the potential for targeted delivery to specific tissues or cells. dovepress.com

Design of Amphiphilic Macromolecules for Enhanced Drug Transport

Amphiphilic macromolecules are large molecules that possess both hydrophilic (water-loving) and hydrophobic (water-fearing) regions. researchgate.net This dual nature allows them to interact with both aqueous environments and lipid-based structures like cell membranes, making them highly effective as drug carriers. nih.govmdpi.com

This compound can serve as a building block for the synthesis of such amphiphilic macromolecules. The vinyl group provides a reactive site for polymerization or for the attachment of other molecular moieties. By strategically combining the polar silatrane head group with nonpolar hydrocarbon chains or other hydrophobic segments, it is possible to design a wide array of amphiphilic structures. frontiersin.org

These silatrane-containing amphiphilic macromolecules can be designed to self-assemble into various nanostructures, such as micelles or polymersomes, which can encapsulate therapeutic agents. bjpharm.org.uk The design of these macromolecules can be tailored to control their size, shape, and surface chemistry, which in turn influences their drug-loading capacity, release profile, and interaction with biological systems. nih.gov

The development of these macromolecules holds promise for overcoming challenges in drug delivery, such as poor drug solubility and the need for targeted transport across biological barriers. nih.gov The inherent biocompatibility of the silatrane core and its by-products adds to the attractiveness of this approach for creating novel and effective drug delivery platforms. nih.gov

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of silatranes often involves the transesterification of trialkoxysilanes with triethanolamine, which can require demanding conditions and complex purification processes. acs.orgnih.gov The future of this compound synthesis is geared towards greener, more efficient, and economically viable methods. A significant advancement is the development of solvent-free, organocatalytic protocols. acs.orgresearchgate.net

Recent studies have demonstrated that amidine derivatives, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can efficiently catalyze the formation of the silatrane cage from trialkoxysilanes and triethanolamine under mild, solvent-free conditions. acs.orgresearchgate.net This approach not only simplifies the procedure but also aligns with the principles of green chemistry by improving atom economy and reducing waste, as quantified by metrics like the E-factor. Other sustainable strategies being explored include the use of reusable catalysts, water-driven procedures, and alternative energy sources like microwave irradiation or mechanochemical activation to drive reactions. rsc.orgbeilstein-journals.orgmdpi.com

| Parameter | Traditional Synthesis | Novel Organocatalytic Synthesis |

| Catalyst | Often requires metal alkoxides (e.g., KOH) | Organic bases like DBU acs.orgresearchgate.net |

| Solvent | Typically requires solvents | Solvent-free (neat) conditions acs.org |

| Temperature | Often requires heating | Room temperature acs.orgnih.gov |

| Purification | Can involve cumbersome methods like distillation or recrystallization acs.org | Often yields spectroscopically pure product after simple washing acs.org |

| Sustainability | Higher E-Factor (more waste) | Lower E-Factor, high atom economy |

Application of Advanced Characterization Techniques for In-Situ Monitoring

Understanding the kinetics and mechanisms of both the synthesis and polymerization of this compound is critical for process optimization and quality control. Future research will increasingly rely on advanced, time-resolved in-situ (TRIS) monitoring techniques to observe these chemical transformations in real time. frontiersin.org

Techniques such as in-situ NMR, Raman spectroscopy, and X-ray diffraction (XRD) can provide invaluable data on reaction pathways and the formation of intermediates. frontiersin.org For instance, plasmonic colorimetry, which monitors the localized surface plasmon resonance (LSPR) of gold nanoparticles, has emerged as a novel method for the real-time tracking of polymerization kinetics of organic pollutants, a technique that could be adapted for vinylsilatrane systems. nih.gov The integration of multiple techniques, coupled with computational methods like Density Functional Theory (DFT) calculations, will offer a more holistic understanding of the reaction dynamics, facilitating the scale-up from laboratory to industrial production. frontiersin.org

Rational Design and High-Throughput Screening of this compound Derivatives for Targeted Applications

This compound serves as an excellent scaffold for creating a diverse library of derivatives with tailored functionalities. The future lies in the rational design of these derivatives for specific, high-value applications, particularly in medicine and materials science. researchgate.netnih.gov By chemically modifying the vinyl group or the silatrane cage, researchers can fine-tune the molecule's biological activity, polarity, and reactivity.

A notable example is the synthesis of sulfonamide-bridged silatranes by reacting this compound with N,N-dichloroarylsulfonamides. researchgate.netmdpi.com These novel hybrids have been subjected to computational screening (ADMET and PASS) to predict their drug-like properties and have shown promising antimicrobial activity in vitro. researchgate.netmdpi.com This approach, combining targeted synthesis with high-throughput screening and in silico prediction, accelerates the discovery of new functional molecules. researchgate.netmdpi.com The process involves defining a chemical space, predicting the properties of virtual compounds, and then prioritizing the most promising candidates for synthesis and testing. nih.gov

Integration with Artificial Intelligence and Machine Learning for Accelerated Drug Discovery and Material Design

The sheer volume of possibilities in designing new derivatives necessitates a shift towards more data-driven approaches. Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design of materials and drugs based on the this compound framework. mdpi.comnptel.ac.in These computational tools can analyze vast datasets to identify structure-property relationships that are not immediately obvious to human researchers. nih.govnih.gov

In drug discovery, AI algorithms can screen virtual libraries of millions of potential this compound derivatives, predicting their efficacy, toxicity, and pharmacokinetic profiles, thereby drastically reducing the time and cost associated with preclinical research. mdpi.comaccc-cancer.orgmednexus.org For material design, ML models can predict the physical and chemical properties of novel polymers or surface coatings derived from this compound, guiding experimental efforts toward materials with optimal performance characteristics. lumi-supercomputer.eu The use of Python-based libraries like TensorFlow and PyTorch is becoming standard for creating these predictive models. chemrxiv.org This synergy between computational science and experimental chemistry will accelerate the innovation cycle for this compound-based technologies. lumi-supercomputer.eu

| Application Area | Role of AI / Machine Learning | Potential Impact on this compound Research |

| Drug Discovery | Virtual high-throughput screening, ADMET prediction, identifying new therapeutic targets. mdpi.comaccc-cancer.org | Rapid identification of new bioactive this compound derivatives (e.g., anticancer, antimicrobial). accc-cancer.orgmednexus.org |

| Material Design | Predicting material properties (mechanical, electronic, thermodynamic), inverse design of materials with target properties. nptel.ac.inlumi-supercomputer.eu | Accelerated development of novel polymers, adhesives, and coatings with enhanced performance. |

| Chemical Synthesis | Optimizing reaction conditions, predicting reaction outcomes, proposing novel synthetic routes. | More efficient and sustainable synthesis protocols for this compound and its derivatives. |

Exploration of New Catalytic Transformations and Industrial Scalability

Beyond improving its synthesis, future research will explore novel catalytic transformations to expand the chemical utility of this compound. The vinyl group is a versatile handle for a variety of chemical reactions. Ruthenium-catalyzed trans-silylation, for example, has been used to react this compound with olefins to create novel (E)-styrylsilatranes with high selectivity. researchgate.netresearchgate.net This opens up pathways to a new class of functionalized silatranes. Other emerging areas like photocatalysis and electrocatalysis could offer green and highly selective methods for C-C bond formation and other transformations of the vinyl moiety. rsc.org

A crucial aspect of this research is ensuring that new synthetic methods are scalable. The successful 50-fold scale-up of the organocatalytic synthesis of this compound, which produced 121 grams with a 99% yield, is a significant proof-of-concept. acs.orgnih.govresearchgate.net Researchers have proposed detailed schemes for the industrial production of silatranes that incorporate the recycling of the catalyst and any solvents used, further enhancing the economic and environmental viability of large-scale manufacturing. nih.govacs.org The high demand for this compound as a versatile coupling agent for applications in materials like rubber and ceramics is a strong driver for this research into industrial scalability. nih.govresearchgate.net

Further Elucidation of Complex Biological Mechanisms and Translation to Preclinical and Clinical Potential

While various silatrane derivatives have demonstrated promising biological activities in laboratory settings, a deeper understanding of their mechanisms of action is required for their translation into clinical use. nih.gov For instance, this compound was found to inhibit the in vitro invasion of human lung carcinoma cells, but the precise molecular pathways underlying this effect remain to be fully elucidated. nih.gov

Future work must focus on detailed mechanistic studies to identify the specific cellular targets and signaling pathways modulated by this compound and its derivatives. This involves moving beyond in vitro assays to more complex preclinical models that can better predict human responses. ppd.com The identification of preclinical biomarkers will be essential for assessing efficacy and safety, and for guiding the selection of the most promising candidates for human clinical trials. crownbio.com Although many silatranes have shown antitumor and antimicrobial properties in preclinical studies, the path to clinical approval is long and requires rigorous investigation to bridge the gap between promising lab results and proven therapeutic potential. nih.govnih.gov

Biological Activity

Advanced Synthetic Routes to this compound

Recent advancements in synthetic chemistry have led to the development of highly efficient and environmentally benign methods for the production of this compound. These routes offer significant improvements over classical procedures.

Organocatalytic Approaches via Amidine Derivatives

A groundbreaking development in silatrane synthesis is the use of organocatalysts, particularly bicyclic amidine derivatives, which facilitate the reaction under mild, solvent-free conditions. nih.gov This approach aligns with the principles of green chemistry, offering high yields and purity without the need for complex purification steps. nih.govacs.org

Bicyclic amidine compounds such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have proven to be highly effective catalysts for the formation of the silatranyl cage. nih.gov Their catalytic activity is directly related to their basicity. nih.gov These strong, non-nucleophilic bases activate the hydroxyl groups of triethanolamine (B1662121) (TEOA), enhancing their nucleophilicity and promoting the transesterification reaction with vinyltrialkoxysilanes.

The introduction of DBU into a two-phase system of reactants leads to homogenization, followed by the precipitation of the crystalline this compound product. nih.gov The catalytic efficiency is linked to the pKBH+ value of the amidine, with TBD generally exhibiting higher activity than DBU due to the presence of an additional nitrogen atom which increases its basicity. nih.gov However, DBU is often preferred due to a balance of reactivity and cost-effectiveness. acs.org

Table 1: Catalyst Activity in this compound Synthesis

| Catalyst | Reaction Time | Yield (%) | Notes |

| None | 1 h | <1 | No significant reaction occurs without a catalyst. |

| Triethylamine (NEt3) | 1 h | <1 | Ineffective under the tested conditions. |

| DBU | 1 h | >99 | Highly efficient catalyst at room temperature. nih.gov |

| TBD | <1 h | >99 | Exhibits the highest catalytic activity. nih.gov |

The mechanism of the amidine-catalyzed transesterification process involves an initial acid-base interaction. nih.gov The amidine base, such as DBU, activates the triethanolamine by forming a hydrogen bond with one of its hydroxyl groups. This increases the negative polarization of the oxygen atom, which then performs a nucleophilic attack on the silicon atom of the vinyltrialkoxysilane.

This is followed by the formation of a four-centered transition state. Subsequently, a metathesis of single bonds occurs, leading to the transesterification product and the release of an alcohol molecule and the catalyst. This process repeats for the remaining two hydroxyethyl (B10761427) arms of the triethanolamine, resulting in the intramolecular condensation that forms the rigid silatranyl cage. This straightforward mechanism allows for high reaction rates and selectivity. nih.gov

The organocatalytic synthesis of this compound demonstrates excellent green chemistry metrics, particularly in scaled-up production. The solvent-free nature of the reaction significantly reduces waste. In a scaled-up synthesis of this compound, a 99% yield was achieved, producing 121 g of the product in just 15 minutes. nih.gov

Key green metrics for this process highlight its sustainability. Although the use of hexane (B92381) for washing the product can impact the reaction mass efficiency and process mass intensity, these solvents are volatile and can be recovered through distillation. redalyc.org Furthermore, the catalyst can be recycled, enhancing the cost-efficiency of mass production. redalyc.org

Table 2: Green Chemistry Metrics for Scaled-Up this compound Synthesis

| Metric | Value | Notes |

| Yield | 99% | High efficiency in a short reaction time. redalyc.org |

| Reaction Mass Efficiency | 66% | Influenced by the use of hexane for washing. redalyc.org |

| Process Mass Intensity | 4.50 | Can be improved by solvent recovery. redalyc.org |

| Atom Economy | 92% | Indicates a high degree of atom utilization in the reaction. |

| E-factor | ~0.2 | Significantly lower than traditional methods (5-10), indicating less waste. |

Mechanistic Aspects of Organocatalyzed Transesterification Processes

Traditional and Modified Synthetic Procedures for Silatranyl Cage Formation

The first synthesis of silatranes dates back to the 1960s and traditionally involves the transesterification of a trialkoxysilane with triethanolamine. These methods often require catalysts such as strong inorganic bases (e.g., potassium hydroxide (B78521) or sodium methoxide) and high-boiling-point solvents. nih.govacs.org

A common procedure involves reacting vinyltriethoxysilane (B1683064) with triethanolamine in the presence of a catalyst like potassium hydroxide. The base facilitates the deprotonation of triethanolamine, increasing its nucleophilicity for the attack on the silicon center. These reactions often necessitate long heating times and purification of the product by methods like vacuum distillation or recrystallization. nih.govacs.org The use of solvents is typical to ensure the solubility of both the hydrophobic silane (B1218182) and the hydrophilic triethanolamine.

Comparative Analysis of Synthetic Efficiency, Yields, and Sustainability

When comparing the advanced organocatalytic routes with traditional methods for this compound synthesis, the former demonstrates clear advantages in efficiency, yield, and sustainability.

Table 3: Comparative Analysis of Synthetic Routes to this compound

| Parameter | Organocatalytic Method | Traditional Method |

| Catalyst | DBU, TBD | KOH, Sodium Methoxide (B1231860) |

| Solvent | Solvent-free | High-boiling solvents (e.g., toluene) acs.orgtandfonline.com |

| Temperature | Room temperature to 80°C | Often requires reflux/heating acs.org |

| Reaction Time | Minutes to a few hours | Can be several hours researchgate.net |

| Yield | Up to 99% | Typically lower and variable |

| Purification | Simple washing with hexane nih.gov | Distillation, recrystallization acs.org |

| Sustainability | High (Green Chemistry principles) nih.gov | Lower (use of solvents, high energy) acs.org |

The organocatalytic approach is significantly more time- and energy-efficient, proceeding rapidly at lower temperatures without the need for solvents. nih.gov This not only simplifies the process but also drastically reduces waste, as reflected in its superior green chemistry metrics. The product from the organocatalytic method is often of high purity, requiring minimal workup, whereas traditional methods necessitate more intensive purification steps. nih.govacs.org

Derivatization Strategies for this compound

This compound serves as a versatile precursor in organosilicon chemistry, enabling the synthesis of a wide array of functionalized derivatives through various chemical modifications. lookchem.com Its unique structure, featuring a pentacoordinate silicon atom, and the reactivity of its vinyl group are central to its utility in derivatization strategies. researchgate.nettandfonline.com These strategies include ruthenium-catalyzed reactions and the synthesis of complex hybrid molecules.

A significant derivatization pathway for this compound involves ruthenium-catalyzed trans-silylation, also known as silylative coupling, with various olefins. researchgate.nettandfonline.com This method has proven to be a highly effective and selective route for creating new functionalized alkenylsilatranes. fhratzlab.netresearchgate.net The process facilitates the functionalization of 1-vinylsilatranes, including those with organic substituents on the silatrane cage, to produce novel styrylsilatranes and other alkenyl derivatives in high yields. researchgate.nettandfonline.comfhratzlab.netfigshare.com

The ruthenium-catalyzed trans-silylation reaction provides a direct and highly selective method for synthesizing novel (E)-alkenylsilatranes. fhratzlab.netresearchgate.net Specifically, the reaction of cage-substituted 1-vinylsilatranes with olefins, particularly styrene (B11656) derivatives, yields novel (E)-styrylsilatranes with excellent selectivity and in good yields. researchgate.netfhratzlab.netresearchgate.net This transformation has been successfully applied to a range of cage-substituted vinylsilatranes, demonstrating its versatility. researchgate.net

Protocols for the synthesis of these cage-substituted 1-vinylsilatranes have been developed and refined, allowing for subsequent functionalization. researchgate.nettandfonline.comfigshare.com The reaction conditions for creating these precursors typically involve reacting the corresponding trimethoxyvinylsilane with a substituted triethanolamine in xylenes. researchgate.net

Table 1: Synthesis of Cage-Substituted 1-Vinylsilatranes

| Product Name | Yield (%) | Reaction Time |

|---|---|---|

| Ethylvinylsilatrane | 68% | 2 hours |

| 3,3-Dimethylvinylsilatrane | 70% | 24 hours |

| Phenylvinylsilatrane | 71% | 24 hours |

Data sourced from research on the synthesis of cage-substituted 1-vinylsilatranes. researchgate.net

These substituted vinylsilatranes are then reacted with olefins in the presence of a ruthenium catalyst to achieve the desired (E)-alkenylsilatranes. researchgate.netresearchgate.net The reaction demonstrates high stereoselectivity, exclusively forming the (E)-isomer. researchgate.net

Detailed mechanistic studies, including Density Functional Theory (DFT) calculations, have been performed to understand the silylative coupling catalytic cycle. fhratzlab.netresearchgate.net The mechanism for the reaction catalyzed by ruthenium-hydride complexes, such as RuHCl(CO)(PCy₃)₂, has been thoroughly investigated. researchgate.net These studies have provided significant insight into the transformation process. fhratzlab.net

The proposed catalytic cycle involves several key steps. It is initiated by the reaction of the ruthenium complex with the vinylsilatrane. A crucial part of the cycle is the formation of a ruthenium-silatranyl complex intermediate. fhratzlab.netresearchgate.net This is followed by the coordination of the olefin and subsequent insertion steps that ultimately lead to the formation of the new (E)-alkenylsilatrane product and regeneration of the active catalyst. researchgate.net The mechanistic work has been fundamental in optimizing the reaction conditions and understanding the high selectivity observed. fhratzlab.netresearchgate.net

A key achievement in understanding the reaction mechanism has been the successful isolation and characterization of an intermediate ruthenium-silatranyl complex. fhratzlab.netresearchgate.net Experimental studies focusing on the reaction mechanism confirmed the existence of this intermediate. researchgate.net These isolated complexes have been proven to be intermediates in the catalytic cycle of the silylative coupling of olefins with vinylsiloxanes. researchgate.net The characterization of these ruthenium complexes was accomplished through spectroscopic methods and, in some related systems, X-ray analysis, providing concrete evidence for their role in the catalytic process. fhratzlab.net

A distinct derivatization strategy for this compound is its use in the synthesis of novel sulfonamide-bridged silatrane hybrids. mdpi.comresearchgate.net This synthesis is achieved through the reaction of this compound with N,N-dichloroarylsulfonamides. mdpi.comresearchgate.net This reaction produces a series of new hybrid compounds that incorporate both the silatrane cage and a sulfonamide group. researchgate.net

The resulting silatrane-sulfonamide hybrids have been thoroughly characterized using a variety of analytical techniques, including elemental analysis, FT-IR, and multinuclear NMR spectroscopy (¹H, ¹³C, ²⁹Si, and ¹⁵N), as well as high-resolution mass spectrometry. researchgate.net In some cases, the precise molecular structure has been confirmed by X-ray diffraction analysis. mdpi.comresearchgate.net For instance, the supramolecular structure of N-[2-chloro-2-(silatranyl)ethyl]-4-nitro-benzenesulfonamide, a product derived from this compound, reveals the formation of cyclic dimers through intermolecular hydrogen bonds. mdpi.com

This compound is a valuable precursor for the preparation of various organosilanes and other functionalized derivatives. lookchem.com Its inherent reactivity makes it a useful building block in organic synthesis for creating complex molecules. lookchem.com The silatranyl group offers specific advantages over conventional trialkoxysilyl moieties, such as a suppressed tendency for self-condensation. researchgate.netresearchgate.net

This property makes silatrane derivatives, originating from precursors like this compound, attractive alternatives to conventional silane coupling agents for surface modification. researchgate.netresearchgate.net They can provide higher functional group density, better surface coverage, and improved stability of the functionalized layer on inorganic oxide surfaces. researchgate.net Furthermore, this compound is utilized in cycloaddition reactions, which are vital for synthesizing complex cyclic compounds. lookchem.com

Mechanistic Investigations of Silylative Coupling Catalytic Cycles

Cage-Substituted this compound Syntheses

The modification of the silatrane cage through the introduction of various substituents offers a powerful strategy to fine-tune the physicochemical and biological properties of this compound. The primary and most effective route for the synthesis of these cage-substituted analogs is the transesterification reaction between a vinyltrialkoxysilane, such as vinyltrimethoxysilane (B1682223) or vinyltriethoxysilane, and a C-substituted trialkanolamine. researchgate.netfigshare.com The nature and position of the substituent on the trialkanolamine backbone directly translate to the final structure of the cage-substituted this compound.

A range of substituents, including alkyl, aryl, and functionalized alkyl groups, have been successfully incorporated into the silatrane framework. For instance, the reaction of vinyltrimethoxysilane with substituted triethanolamines has been employed to produce a variety of cage-substituted 1-vinylsilatranes in good yields. figshare.com The subsequent functionalization of these cage-modified 1-vinylsilatranes, for example through ruthenium-catalyzed trans-silylation with olefins, opens avenues to novel styrylsilatranes and other derivatives. researchgate.netfigshare.comtandfonline.com

Detailed research has demonstrated the synthesis of several specific cage-substituted 1-vinylsilatranes. The transesterification of trimethoxyvinylsilane with the appropriate substituted triethanolamines in boiling xylene has proven to be a reliable method. figshare.com The resulting cage-substituted 1-vinylsilatranes are typically crystalline solids and have been thoroughly characterized. figshare.com The yields of these reactions are generally moderate to good, as illustrated in the accompanying data table.

For example, the synthesis of 3-methyl-, 3-ethyl-, and 3,3-dimethyl-1-vinylsilatrane has been achieved with isolated yields of 70%, 68%, and 70% respectively, by reacting vinyltrimethoxysilane with the corresponding substituted triethanolamines. figshare.com Similarly, 3-phenyl-1-vinylsilatrane has been synthesized in a 71% yield. figshare.com The synthesis of 1-vinyl-(3,7,10-trimethyl)silatrane has also been reported, utilizing triisopropanolamine (B86542) as the starting trialkanolamine.